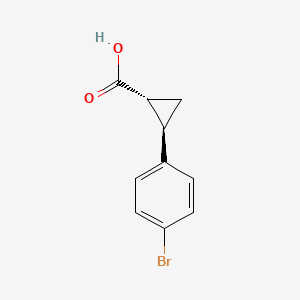

Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid

Description

Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid is a cyclopropane-containing carboxylic acid derivative featuring a bromophenyl substituent in the trans configuration. Its molecular formula is C₁₀H₉BrO₂ (MW: 241.08) with CAS numbers 6142-65-0 (trans isomer) and 1123620-89-2 (fluoro-substituted variant; see discrepancies in ). The compound is characterized by a rigid cyclopropane ring, which imposes conformational constraints that enhance binding specificity in biological systems. Its 4-bromophenyl group contributes to hydrophobic interactions, while the carboxylic acid moiety enables hydrogen bonding, making it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name |

(1R,2R)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBUJVBXRABXRH-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6142-65-0 | |

| Record name | rel-(1R,2R)-2-(4-Bromophenyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6142-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac-(1R,2R)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Cyclopropanation Reaction: One common method to prepare trans-2-(4-bromophenyl)cyclopropanecarboxylic acid involves the cyclopropanation of a suitable alkene precursor. This can be achieved using a reagent such as diazomethane in the presence of a catalyst like rhodium or copper.

Bromination: The bromophenyl group can be introduced through a bromination reaction. This typically involves the use of bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of trans-2-(4-bromophenyl)cyclopropanecarboxylic acid may involve large-scale cyclopropanation and bromination reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carboxylic acid group to an alcohol.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemical Properties and Structure

Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid is characterized by a cyclopropane ring with a bromophenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 227.08 g/mol. The presence of the bromine atom enhances its reactivity and biological interactions, making it a candidate for various applications.

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly as an inhibitor of specific enzymes and receptors. Research indicates that its halogenated structure allows it to interact with biological systems effectively, potentially influencing enzyme and receptor activities, which could lead to therapeutic applications.

Enzyme Inhibition Studies

Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid has been investigated for its inhibitory effects on O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis. In vitro studies revealed that derivatives of this compound exhibit nanomolar activity against OASS isoforms, suggesting potential use as colistin adjuvants in treating infections caused by critical pathogens .

Anticancer Research

The compound's structural characteristics make it a suitable candidate for anticancer research. Its interaction with various biological targets may influence cancer cell proliferation and survival, warranting further investigation into its mechanism of action and efficacy against different cancer types.

Materials Science Applications

Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid also holds potential in materials science due to its unique chemical properties.

Polymer Chemistry

The compound can be utilized as a building block in the synthesis of novel polymers. Its cyclopropane structure may impart unique mechanical properties to the resulting materials, making them suitable for applications in coatings, adhesives, and other polymer-based products.

Cosmetic Formulations

Given its safety profile and potential bioactivity, trans-2-(4-bromophenyl)cyclopropanecarboxylic acid could be explored for use in cosmetic formulations. Studies on similar compounds have indicated their effectiveness in enhancing skin hydration and providing protective effects against environmental stressors .

Therapeutic Potential in Diabetes Management

Recent patents have indicated that derivatives of trans-2-(4-bromophenyl)cyclopropanecarboxylic acid may act as modulators of GPR120, a receptor implicated in glucose metabolism and insulin sensitivity. This suggests a pathway for developing treatments for diabetes and related metabolic disorders .

Skin Bioavailability Assessments

Research focusing on the skin bioavailability of compounds similar to trans-2-(4-bromophenyl)cyclopropanecarboxylic acid has emphasized the importance of understanding how these substances penetrate skin layers for effective topical formulations . Such studies are critical for evaluating both efficacy and safety in dermatological applications.

Mechanism of Action

The mechanism of action of trans-2-(4-bromophenyl)cyclopropanecarboxylic acid depends on its specific application. In chemical reactions, the cyclopropane ring can undergo ring-opening reactions, and the bromophenyl group can participate in electrophilic or nucleophilic substitution reactions. The carboxylic acid group can form hydrogen bonds and interact with various molecular targets, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Cyclopropanecarboxylic acid derivatives with varying aryl/heteroaryl substituents have been synthesized and evaluated for pharmacological activity. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (Br, F) : Bromine and fluorine enhance metabolic stability by reducing oxidative degradation. The 4-bromo substituent increases molecular weight and hydrophobicity, improving membrane permeability.

- Heteroaromatic Substituents: Pyridine (in NAMPT inhibitors) and aminopyrimidine groups enhance target affinity via π-π stacking and hydrogen bonding.

- Biphenyl Derivatives : Substitutions like 3′-fluoro (Compound 9f, ) improve inhibitory potency against bacterial cysteine synthases (OASS).

Stereochemical Considerations: Cis vs. Trans Isomers

The trans configuration of cyclopropanecarboxylic acids is critical for activity. For example:

- GABA Analogues: Trans-2-(aminomethyl)cyclopropanecarboxylic acid mimics the extended conformation of GABA, showing higher receptor affinity than cis isomers.

- Metabolic Stability : Trans isomers resist ring-opening metabolism compared to cis analogs, as seen in studies with cyclopropanecarboxylic acid-X ().

Metabolic Pathways

Cyclopropane rings undergo enzymatic activation and cleavage. Key steps include:

Activation : Cyclopropanecarboxylic acid is converted to an "activated" intermediate (cyclopropanecarboxylic acid-X, MW < 500).

Ring Cleavage : Hydrolysis of the cyclopropane ring yields β-hydroxybutyric acid and polar metabolites.

Substituent Impact : Bromophenyl derivatives show slower metabolism than pyridyl or fluorophenyl analogs due to steric hindrance.

Biological Activity

Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid is a cyclopropane derivative notable for its unique structural features, including a bromine substituent on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of therapeutic applications.

The molecular formula of trans-2-(4-bromophenyl)cyclopropanecarboxylic acid is CHBrO, with a molecular weight of approximately 259.07 g/mol. Its structure includes a cyclopropane ring, which contributes to its distinctive chemical reactivity and interaction with biological systems. The halogenation on the phenyl ring enhances its potential to interact with various biological targets, including enzymes and receptors .

Research indicates that the biological activity of trans-2-(4-bromophenyl)cyclopropanecarboxylic acid may be attributed to its ability to modulate enzyme and receptor activities. The presence of bromine significantly influences its interaction profile, potentially affecting biological responses such as anti-inflammatory and anticancer activities .

Anti-inflammatory and Anticancer Properties

Preliminary studies suggest that trans-2-(4-bromophenyl)cyclopropanecarboxylic acid exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation. Additionally, its structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy .

Interaction Studies

Interaction studies have focused on the binding affinity of trans-2-(4-bromophenyl)cyclopropanecarboxylic acid with various receptors. Notably, it has shown potential as a selective agonist for serotonin receptors (5-HT), which are implicated in mood regulation and various psychiatric disorders. The compound's selectivity over other serotonin receptor subtypes (5-HT and 5-HT) makes it a promising candidate for developing new antidepressants or anxiolytics .

Case Studies and Research Findings

Several studies have explored the pharmacological properties of trans-2-(4-bromophenyl)cyclopropanecarboxylic acid:

- Pharmacological Screening : A screening of structurally related compounds identified trans-2-(4-bromophenyl)cyclopropanecarboxylic acid as having significant activity against specific biological targets, particularly those involved in neurodegenerative diseases like ALS (Amyotrophic Lateral Sclerosis). The compound was tested alongside other known neuroleptics, revealing promising results in modulating TDP-43 aggregation in cellular models .

- Selectivity Studies : In functional assays comparing various cyclopropane derivatives, trans-2-(4-bromophenyl)cyclopropanecarboxylic acid demonstrated enhanced selectivity for the 5-HT receptor over 5-HT and 5-HT, indicating its potential utility in developing targeted therapies for mood disorders .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of trans-2-(4-bromophenyl)cyclopropanecarboxylic acid compared to related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid | CHBrO | Bromine on phenyl; cyclopropane structure | Anti-inflammatory; selective 5-HT agonist |

| 1-(3-Fluorophenyl)cyclopropanecarboxylic acid | CHF O | Lacks bromine; simpler structure | Moderate anti-inflammatory activity |

| 1-(4-Bromophenyl)-cyclopropanecarboxylic acid | CHBrO | Bromine at different position | Similar activity profile |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid, and how can reaction conditions be optimized for yield?

- Methodology : Cyclopropanation via [2+1] cycloaddition (e.g., using Simmons-Smith reagents) or transition-metal-catalyzed methods is common. Key considerations include steric effects from the bromophenyl group and carboxylate stabilization. Post-synthesis purification often employs recrystallization or column chromatography, with purity assessed via HPLC (>95% purity benchmarks, as seen in analogous bromophenyl compounds ).

Q. Which spectroscopic techniques are most reliable for confirming the trans-configuration of the cyclopropane ring?

- Methodology :

- NMR : H NMR coupling constants () > 8 Hz indicate trans-configuration.

- X-ray crystallography : Provides definitive structural confirmation.

- Comparative analysis with known cyclopropane derivatives (e.g., melting point trends in bromophenyl analogs ) can support findings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.